Cas no 1808684-73-2 (1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
![1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1808684-73-2x500.png)
1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1,3-dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Z1840351389
- 1,3-dimethyl-4-[methyl(prop-2-ynyl)amino]-2,6-dioxopyrimidine-5-carbonitrile
- 1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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- インチ: 1S/C11H12N4O2/c1-5-6-13(2)9-8(7-12)10(16)15(4)11(17)14(9)3/h1H,6H2,2-4H3
- InChIKey: JSHPQGHURBBCSP-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C)C(C(C#N)=C(N(C)CC#C)N1C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 502
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 67.6
1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6626451-0.05g |
1,3-dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
1808684-73-2 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileに関する追加情報
Introduction to 1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 1808684-73-2) and Its Emerging Applications in Chemical Biology
1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, identified by its CAS number 1808684-73-2, represents a structurally complex and pharmacologically intriguing compound that has garnered significant attention in the field of chemical biology and drug discovery. This heterocyclic molecule features a pyrimidine core adorned with multiple functional groups, including a nitrile moiety and an alkyne substituent, which contribute to its unique chemical properties and potential biological activities. The presence of these functional groups not only influences its reactivity but also opens up diverse avenues for further chemical manipulation and biological investigation.
The compound's molecular structure is characterized by a 5-carbonitrile group at the 5-position of the pyrimidine ring, which is flanked by a dimethyl substitution at the 1 and 3 positions. The nitrogen atom at the 6-position is further functionalized with a methyl(prop-2-yn-1-yl)amino group, introducing both steric hindrance and electronic richness into the molecule. This intricate arrangement of substituents makes 1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile a promising candidate for exploring novel pharmacological targets and mechanisms.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate key biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The pyrimidine scaffold is particularly well-studied due to its prevalence in nucleic acid bases and its ability to interact with various biological targets. The compound under discussion combines elements of pyrimidine chemistry with additional functional groups that may enhance its binding affinity and selectivity for specific enzymes or receptors.
One of the most compelling aspects of 1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is its potential as a scaffold for drug design. The alkyne substituent at the 6-position provides a versatile handle for further chemical modifications via cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. These reactions can be used to introduce diverse aryl or heteroaryl groups into the molecule, thereby expanding its pharmacological profile. Additionally, the nitrile group can undergo reduction to form amides or carboxylic acids, offering another route for structural diversification.
Recent advances in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with increasing accuracy. Molecular docking studies have been performed on 1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, suggesting that it may interact with enzymes involved in metabolic pathways relevant to cancer progression. For instance, preliminary simulations indicate that the compound could bind to kinases or other enzymes that regulate cell proliferation and survival. These findings align with ongoing efforts to identify novel inhibitors of aberrant signaling pathways in oncology.
The dimethyl groups at the 1 and 3 positions of the pyrimidine ring are thought to stabilize the molecule through steric interactions and may contribute to its solubility in both aqueous and organic solvents. This dual solubility profile is advantageous for pharmaceutical applications, as it allows for formulation flexibility in drug development. Furthermore, the presence of multiple hydrogen bond donors and acceptors within the molecule suggests that it may exhibit favorable interactions with polar residues in biological targets.
In vitro studies have begun to explore the biological activity of 1,3-Dimethyl-6-[methyl(prop-2-ylnl)amino]-2Hpyrmdione N-Carboxyanhydride (CAS No: 180868475) analogs derived from this core structure. Initial experiments have shown modest inhibitory effects on certain enzyme targets at concentrations ranging from micromolar to millimolar levels. While these results are preliminary and require further validation through more extensive testing protocols including cell-based assays; they nonetheless highlight potential therapeutic relevance.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists due; its complex architecture requires careful consideration during multi-step preparations including protection-deprotection strategies protective group chemistry selective reductions protective group removals purification techniques chromatography crystallization etc.. Recent publications highlight innovative synthetic routes that streamline these processes while maintaining high yields purity selectivity making it more accessible researchers worldwide
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